Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Known for its antimicrobial and cytotoxic potentials.
Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole derivatives: Known for their antifungal and antibacterial activities.
Uniqueness
Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(3-oxobutan-2-ylamino)propanoate |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(13)5-8(12)10-6(2)7(3)11/h6H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
NOWBXOHXRBEAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.